molecular formula C24H26ClN5O3S B2927065 N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide CAS No. 1116038-32-4

N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide

Cat. No. B2927065
CAS RN: 1116038-32-4
M. Wt: 500.01
InChI Key: ITYGSXJLGKYLMQ-UHFFFAOYSA-N
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Description

N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C24H26ClN5O3S and its molecular weight is 500.01. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral Agents

    Compounds structurally related to the isoxazolyl and piperidinyl motifs have been designed and synthesized for testing as antirhinovirus agents, highlighting their potential application in the development of novel antiviral drugs (Hamdouchi et al., 1999).

  • Cannabinoid Receptor Antagonists

    Pyrazole derivatives, bearing resemblance in complexity and functionality to the compound , have been explored as cannabinoid receptor antagonists, contributing to our understanding of cannabinoid receptor binding sites and potentially aiding in the development of therapeutics for conditions modulated by these receptors (Lan et al., 1999).

  • Anticancer Activity

    S-alkyl and S-glycosyl derivatives of triazinone compounds, which may share synthetic pathways or target interactions similar to those of the compound , have been synthesized and shown to possess significant in vitro anticancer activities against different cancer cell lines, indicating potential applications in cancer research and therapy (Saad & Moustafa, 2011).

  • Antimicrobial Evaluation

    N-substituted derivatives of certain heterocyclic compounds have been synthesized and shown to exhibit moderate to significant antimicrobial activities, suggesting potential utility in the development of new antimicrobial agents (Khalid et al., 2016).

  • Alzheimer’s Disease Treatment

    New heterocyclic derivatives incorporating the piperidinyl group have been synthesized as potential drug candidates for Alzheimer’s disease, highlighting the relevance of such structures in the search for treatments of neurodegenerative disorders (Rehman et al., 2018).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-32-20-8-7-17(25)15-18(20)28-22(31)16-34-24-23(26-9-10-27-24)30-13-11-29(12-14-30)19-5-3-4-6-21(19)33-2/h3-10,15H,11-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYGSXJLGKYLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide

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